molecular formula C12H19NO4S B12286725 2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester

2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester

Cat. No.: B12286725
M. Wt: 273.35 g/mol
InChI Key: DKQDRVXNPGKIGU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester involves several steps. One common method includes the reaction of 1-pyrrolidinecarboxylic acid with ethylthiocarbonyl chloride in the presence of a base, followed by esterification with tert-butyl alcohol . The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester is unique due to its specific structural features, such as the presence of the ethylthio group and the tert-butyl ester moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H19NO4S

Molecular Weight

273.35 g/mol

IUPAC Name

tert-butyl 2-ethylsulfanylcarbonyl-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO4S/c1-5-18-10(15)8-6-7-9(14)13(8)11(16)17-12(2,3)4/h8H,5-7H2,1-4H3

InChI Key

DKQDRVXNPGKIGU-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

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